Ethyl 3-Bromo-5-fluoroindole-1-carboxylate
Description
Significance of Indole (B1671886) Scaffolds in Modern Chemical Synthesis and Drug Discovery Research
The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net It is often referred to as a "privileged structure" because its framework is present in a vast number of natural products, alkaloids, and synthetic compounds with significant biological activities. eurekaselect.comresearchgate.net The unique architecture of the indole ring allows it to mimic the structure of peptides and interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netnih.gov
The therapeutic importance of indole derivatives is extensive, with applications spanning a multitude of disease areas. benthamdirect.comresearchgate.net Compounds containing the indole nucleus are used to treat conditions such as cancer, microbial and viral infections, inflammation, depression, and hypertension. purkh.comresearchgate.net The versatility of the indole core allows for its functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired efficacy and selectivity. nih.govnumberanalytics.com This structural adaptability has led to the development of numerous indole-based drugs, including the anti-inflammatory drug Indomethacin, the anti-migraine agent Frovatriptan, and the anti-cancer agent Vinorelbine. eurekaselect.comnih.gov
Table 1: Examples of Indole-Based Therapeutic Agents
| Drug Name | Therapeutic Class | Mechanism of Action |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Inhibits cyclooxygenase (COX) enzymes. nih.gov |
| Frovatriptan | 5-HT Receptor Agonist | Acts as a selective agonist for serotonin (B10506) receptors. eurekaselect.com |
| Ondansetron | 5-HT3 Receptor Antagonist | Blocks serotonin receptors to prevent nausea and vomiting. eurekaselect.com |
| Tadalafil | Phosphodiesterase-5 (PDE5) Inhibitor | Used to treat erectile dysfunction and pulmonary hypertension. eurekaselect.com |
| Reserpine | Antihypertensive, Antipsychotic | Depletes catecholamines from peripheral sympathetic nerve endings. nih.gov |
Overview of Halogenated Indole Carboxylates as Versatile Building Blocks
Halogenation is a common and powerful strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms onto the indole scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov Halogenated indoles, therefore, serve as crucial intermediates in the synthesis of complex, biologically active molecules. mdpi.com They are valuable starting materials for a variety of chemical transformations, including metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse substituents onto the indole ring. mdpi.comorganic-chemistry.org
Indole carboxylates, which feature a carboxylic acid ester group, are also important synthetic intermediates. This functional group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, providing access to a wide range of other indole derivatives. nih.gov When combined, halogenation and the presence of a carboxylate group create a highly versatile building block. researchgate.net Halogenated indole carboxylates, such as ethyl 5-bromoindole-2-carboxylate, are used in the synthesis of compounds with potential therapeutic applications, including anti-influenza and anti-cancer agents. chemicalbook.comresearchgate.net The specific placement of the halogen and the carboxylate group on the indole ring dictates the regiochemical outcome of subsequent reactions, offering precise control in the construction of complex target molecules. organic-chemistry.org
Research Context and Prospective Utility of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate
This compound emerges as a specialized building block within the broader class of halogenated indoles. Its structure is characterized by three key features that define its potential utility in research:
The 3-Bromo Substituent : Bromination at the C3-position of the indole ring is a common synthetic step. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. orgsyn.org This makes the 3-position a prime site for molecular diversification.
The 5-Fluoro Substituent : The fluorine atom at the C5-position is often incorporated to enhance metabolic stability and binding affinity. Fluorine's high electronegativity and small size can alter the electronic properties of the indole ring and lead to favorable interactions with biological targets.
The 1-Carboxylate Group : The ethyl carboxylate group at the N1-position serves as a protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. It also activates the indole ring and can be removed later in the synthesis if required.
This specific combination of functional groups makes this compound a valuable precursor for the synthesis of complex heterocyclic compounds. While direct research applications of this exact molecule are not extensively documented in publicly available literature, its structure strongly suggests its role as an intermediate in the synthesis of novel pharmaceutical agents. Analogous structures, such as other halogenated indole carboxylates, are frequently cited as key intermediates in the development of inhibitors for various enzymes or ligands for receptors. nih.govbldpharm.com Therefore, the prospective utility of this compound lies in its potential to serve as a starting material for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas where indole-based molecules have already shown promise.
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrFNO2 |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
ethyl 3-bromo-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)14-6-9(12)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3 |
InChI Key |
XUSPKFNHWSSXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=C(C2=C1C=CC(=C2)F)Br |
Origin of Product |
United States |
Reactivity and Derivatization Studies of Ethyl 3 Bromo 5 Fluoroindole 1 Carboxylate and Its Analogs
Chemical Transformations at the Bromo Position (C3)
The carbon-bromine bond at the C3 position of the indole (B1671886) ring is the most labile site for many chemical transformations. Its reactivity is central to the derivatization of this scaffold, enabling the introduction of diverse functionalities through both metal-catalyzed cross-coupling and radical-mediated reactions.
The C3-bromo group serves as an excellent handle for various palladium- and copper-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These transformations are fundamental in constructing more complex molecular architectures.
C-C Bond Formation: Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting the bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating biaryl structures or introducing alkyl and vinyl groups at the C3 position. Similarly, Stille coupling utilizes organotin reagents, while Negishi coupling employs organozinc reagents to achieve similar transformations under mild conditions. nih.govmdpi.com The Heck reaction, another palladium-catalyzed process, allows for the arylation or vinylation of the C3 position using alkenes or aryl halides.
C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples the 3-bromoindole with a wide range of primary and secondary amines, amides, or N-heterocycles. wikipedia.orgbeilstein-journals.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. nih.govrsc.org An older, yet still relevant, method is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures, to couple the bromoindole with amines. wikipedia.orgnih.gov
C-O Bond Formation: Analogous to C-N bond formation, the Ullmann condensation can also be employed to form C-O bonds by coupling the 3-bromoindole with phenols or alcohols in the presence of a copper catalyst. wikipedia.orgmdpi.com This method is particularly useful for synthesizing aryl ethers. Palladium-catalyzed methods, similar to the Buchwald-Hartwig reaction, have also been developed for C-O bond formation, offering milder reaction conditions and broader functional group tolerance. organic-chemistry.org
| Reaction Type | Bond Formed | Typical Catalyst | Coupling Partner | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C | Palladium | Organoboron Reagents | Mild conditions, high functional group tolerance. |
| Heck | C-C | Palladium | Alkenes | Forms C(sp²)-C(sp²) bonds. |
| Stille | C-C | Palladium | Organotin Reagents | Mild conditions, but toxicity of tin reagents is a concern. |
| Buchwald-Hartwig | C-N | Palladium | Amines, Amides | Broad scope for amines, milder than Ullmann. wikipedia.orgrsc.org |
| Ullmann Condensation | C-N, C-O | Copper | Amines, Alcohols, Phenols | Often requires high temperatures. wikipedia.orgnih.gov |
The C-Br bond can undergo homolytic cleavage to generate a C3-indolyl radical, which can then participate in various radical-mediated transformations. This cleavage can be initiated photochemically, with radical initiators, or via single-electron transfer (SET) processes. nih.gov Once formed, the indolyl radical can be trapped by radical acceptors, such as alkenes or alkynes, to form new C-C bonds in a chain reaction mechanism. libretexts.org These reactions provide an alternative to metal-catalyzed methods and can offer complementary reactivity and selectivity. For instance, visible-light-mediated processes using photoredox catalysts can generate the bromine radical, which then abstracts a hydrogen atom from a suitable donor to propagate a radical chain, enabling transformations under very mild conditions. nih.gov
Reactivity at the Fluoro Position (C5)
The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. However, under specific conditions, the fluoro group at the C5 position can be manipulated through nucleophilic aromatic substitution or activated by transition metals.
Nucleophilic aromatic substitution (SNAr) of a fluoro group on an aromatic ring typically requires strong activation by electron-withdrawing groups positioned ortho or para to the fluorine. youtube.comnih.govyoutube.com In the case of ethyl 3-bromo-5-fluoroindole-1-carboxylate, the indole ring itself is electron-rich, which disfavors classical SNAr reactions. However, the presence of strong electron-withdrawing groups elsewhere on the molecule can facilitate this transformation. beilstein-journals.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate (a Meisenheimer complex), which then collapses by expelling the fluoride ion. youtube.comnih.gov For SNAr reactions, fluorine is often the best leaving group among the halogens due to the high electronegativity of the fluorine atom, which makes the attached carbon highly electrophilic and susceptible to nucleophilic attack in the rate-determining step. youtube.comyoutube.com
Modern synthetic methods have enabled the activation of strong C-F bonds using transition-metal catalysts or other specialized reagents. nih.govresearchgate.net These methods can proceed through various mechanisms, including oxidative addition to a low-valent metal center or via Lewis acid-assisted cleavage. While challenging, C-F activation provides a powerful tool for the late-stage functionalization of fluorinated molecules. chemistryviews.orgacs.org For indole systems, strategies involving transition-metal-free, visible-light-induced C-F bond activation have been developed, allowing for transformations like difluoroalkylation under mild, redox-neutral conditions. nih.govacs.org These reactions often rely on the generation of radical intermediates and represent a significant advance in fluorinated compound synthesis. rsc.org
Transformations Involving the Ester Group at N1
The ethyl carboxylate group at the N1 position serves primarily as a protecting group for the indole nitrogen. This group modifies the electronic properties of the indole ring, making it more stable to certain reagents and influencing the regioselectivity of reactions like lithiation.
The most common transformation involving this group is its removal (deprotection) to yield the free N-H indole. This is typically achieved through alkaline hydrolysis (saponification) using bases such as sodium hydroxide or potassium hydroxide in an alcoholic solvent, followed by acidification. The resulting carboxylic acid is unstable and readily decarboxylates to give the N-H indole.
| Position | Functional Group | Reaction Type | Description |
|---|---|---|---|
| C3 | -Br | Cross-Coupling | Formation of C-C, C-N, and C-O bonds using Pd or Cu catalysts. beilstein-journals.org |
| C3 | -Br | Radical Reaction | Homolytic cleavage to form an indolyl radical for C-C bond formation. libretexts.org |
| C5 | -F | Nucleophilic Aromatic Substitution (SNAr) | Replacement of fluorine by strong nucleophiles, typically requires activation. beilstein-journals.org |
| C5 | -F | C-F Activation | Transition-metal or light-mediated cleavage for functionalization. nih.gov |
| N1 | -COOEt | Hydrolysis/Deprotection | Removal of the protecting group to yield the N-H indole. |
| N1 | -COOEt | Reduction | Reduction to an alcohol or complete removal using strong reducing agents. |
Hydrolysis and Transesterification Reactions
The ethyl carboxylate group at the N1 position of the indole ring is susceptible to both hydrolysis and transesterification, providing pathways to other important derivatives.
Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by treatment with aqueous sodium hydroxide in a suitable solvent like ethanol (B145695), followed by acidification to yield the indole-1-carboxylic acid. nih.gov The resulting carboxylic acid is a key intermediate for subsequent reactions such as decarboxylation or amidation.
Transesterification: Transesterification allows for the conversion of the ethyl ester into other esters. This can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used and the desired yield of the new ester.
| Reaction | Reagents | Product |
| Hydrolysis | NaOH, H₂O/EtOH | 3-Bromo-5-fluoroindole-1-carboxylic acid |
| Transesterification | R-OH, Acid or Base catalyst | Alkyl 3-Bromo-5-fluoroindole-1-carboxylate |
Amidation Reactions for Diverse Linker Incorporation
The conversion of the ethyl carboxylate to an amide is a crucial step for incorporating diverse linkers and functional groups. This can be achieved through several methods.
One common approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a standard coupling agent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov
Direct amidation of the ester is also possible, avoiding the need for a separate hydrolysis step. nih.gov Various methods have been developed for the direct conversion of esters to amides, often utilizing strong bases or catalysts. nih.govmdpi.com For instance, a mixture of an amine and the ester in the presence of a suitable base like potassium tert-butoxide in DMSO can lead to the formation of the corresponding amide. nih.gov These direct amidation methods offer a more streamlined approach to the synthesis of indole-1-carboxamides. organic-chemistry.orgnih.gov
| Amidation Method | Reagents | Key Features |
| Two-step (via acid) | 1. NaOH, H₂O/EtOH2. Amine, BOP, DIPEA | Well-established, versatile for various amines. nih.gov |
| Direct Amidation | Amine, t-BuOK, DMSO | One-pot reaction, rapid conversion. nih.gov |
Decarboxylation Strategies
Decarboxylation of the N-carboxy group is a key strategy to generate the free N-H indole, which can then undergo further functionalization at the nitrogen atom. This is typically achieved by first hydrolyzing the ethyl ester to the corresponding carboxylic acid, followed by removal of the carboxyl group.
The decarboxylation of indole-carboxylic acids can be promoted by heat or under specific catalytic conditions. For example, heating the indole-2-carboxylic acid above its melting point can lead to decarboxylation. researchgate.net For indole-3-carboxylic acids, metal-free conditions using potassium carbonate or acetonitrile-promoted basic conditions have been shown to be effective. researchgate.net While these methods are specific to other isomers, similar principles can be applied to the decarboxylation of the N1-carboxylic acid. Decarboxylative coupling reactions, where the carboxyl group is replaced by another functional group in a single step, represent another advanced strategy. researchgate.net
| Decarboxylation Approach | Typical Conditions | Product |
| Thermal Decarboxylation | Heating above melting point | 3-Bromo-5-fluoroindole |
| Base-catalyzed Decarboxylation | K₂CO₃, heat | 3-Bromo-5-fluoroindole researchgate.net |
Reactivity of the Indole Nitrogen (N1)
Following the removal of the ethyl carboxylate protecting group, the indole nitrogen becomes available for a range of functionalization reactions.
N-Alkylation: The N-alkylation of the 3-bromo-5-fluoroindole scaffold can be accomplished by reacting it with an alkyl halide in the presence of a base. Common bases used for this transformation include sodium hydride (NaH) in an aprotic solvent like DMF or THF. youtube.com The choice of the alkylating agent and reaction conditions allows for the introduction of a wide variety of alkyl groups at the N1 position. Due to the poor nucleophilicity of the indole nitrogen, finding optimal conditions can sometimes be challenging. organic-chemistry.orgreddit.com
N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen, forming N-acylindoles which are important motifs in many pharmaceuticals. nih.gov This can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. mdpi.com More recently, milder methods using thioesters as the acyl source have been developed, offering high chemoselectivity for N-acylation. nih.gov
| Reaction | Reagents | Product |
| N-Alkylation | R-X, NaH, DMF | 1-Alkyl-3-bromo-5-fluoroindole |
| N-Acylation | RCOCl, Base or Thioester, Base | 1-Acyl-3-bromo-5-fluoroindole |
The ethyl carboxylate group on the indole nitrogen acts as a protecting group, modulating the reactivity of the indole ring and enabling selective reactions at other positions. The removal of this group is a critical step in many synthetic sequences.
| Deprotection Method | Reagents | Key Features |
| Basic Hydrolysis | NaOH, H₂O/EtOH | Standard and reliable method. |
| Silyl Iodide Cleavage | TMSI, CHCl₃ | Effective for carbamate cleavage. researchgate.net |
Cascade and Multicomponent Reactions Incorporating the Indole Scaffold
The 3-bromo-5-fluoroindole scaffold, obtained after manipulation of the parent compound, is a valuable building block for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. nih.govarkat-usa.orgrsc.org
The presence of the bromine atom at the C3 position offers a handle for cross-coupling reactions, which can be integrated into cascade sequences. For example, a Suzuki or Heck coupling could be followed by an intramolecular cyclization to build fused ring systems. The indole nucleus itself can participate in various MCRs, acting as a nucleophile. rsc.orgchemrxiv.org For instance, it can react with aldehydes and other components in reactions like the Mannich or Biginelli-type reactions to form diverse heterocyclic structures. arkat-usa.org The development of novel cascade and multicomponent reactions involving functionalized indoles is an active area of research, driven by the need for efficient and diversity-oriented synthesis in drug discovery. organic-chemistry.orgnih.govnih.gov
Mechanistic Investigations of Indole Functionalization and Reactivity
Elucidation of Specific Reaction Pathways
The reactivity of the indole (B1671886) ring is complex, governed by the interplay of the electron-rich pyrrole (B145914) moiety and the fused benzene (B151609) ring. The presence of substituents, such as the N-alkoxycarbonyl group, a halogen at the C3 position, and a fluorine atom on the benzene ring, profoundly directs the course of chemical reactions.
The fundamental reaction of indoles is electrophilic aromatic substitution (EAS), driven by the π-excessive nature of the heterocyclic ring. For a typical N-unsubstituted or N-alkyl indole, the reaction proceeds through a two-step mechanism:
Attack of the Electrophile: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺). This attack preferentially occurs at the C3 position, as the resulting cationic intermediate (an arenium ion or σ-complex) is highly stabilized by resonance, allowing the positive charge to be delocalized over the C2 position and the nitrogen atom without disrupting the aromaticity of the benzene ring. masterorganicchemistry.comlibretexts.org This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation: A base removes a proton from the C3 position, restoring the aromatic system and yielding the C3-substituted indole. masterorganicchemistry.com
In the case of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate , this typical pathway is significantly altered by its substitution pattern:
N1-Ethyl Carboxylate Group: This electron-withdrawing group strongly deactivates the indole ring towards electrophilic attack by reducing the electron density and nucleophilicity of the pyrrole moiety.
C3-Bromo Group: The most reactive C3 position is blocked, preventing direct substitution at this site. This forces electrophilic attack to consider other positions, such as C2, C4, C6, or C7.
C5-Fluoro Group: The fluorine atom exerts a dual electronic effect: it is electron-withdrawing through induction but electron-donating through resonance. As a substituent on the benzene ring, it acts as an ortho-, para- director.
Consequently, any potential EAS reaction on this substrate would be challenging and would likely occur on the benzene ring rather than the deactivated pyrrole ring. The 5-fluoro substituent would direct an incoming electrophile to the C4 and C6 positions. libretexts.org
| Substituent | Position | Electronic Effect | Influence on EAS Reactivity |
| Ethyl carboxylate | N1 | Electron-withdrawing | Strong deactivation of the entire indole nucleus |
| Bromo | C3 | Electron-withdrawing | Blocks the most reactive site for EAS |
| Fluoro | C5 | Inductive: Withdrawing; Resonance: Donating | Directs potential substitution to C4 and C6 |
Radical-mediated reactions provide an alternative to traditional polar pathways for functionalizing indoles. These reactions can be initiated through various means, including thermal or photochemical methods and, more recently, photoredox catalysis. nih.gov The C3-bromo substituent on this compound is a key functional handle for initiating radical chemistry. Homolytic cleavage of the C–Br bond can generate a C3-centered indolyl radical. This reactive intermediate can then participate in a variety of transformations, such as:
Radical Addition: The indolyl radical can add to alkenes or alkynes.
Cross-Coupling: It can be trapped by radical acceptors or participate in metal-catalyzed cross-coupling cycles.
For instance, intramolecular radical cyclization is a powerful method for constructing complex polycyclic structures. If a suitable unsaturated tether were attached to the indole nucleus (e.g., via the nitrogen or by substitution at another position), a radical generated at C3 could initiate a cyclization cascade. The regiochemical outcome of such cyclizations (e.g., exo vs. endo) is governed by factors including ring size and the stability of the resulting radical, as described by Baldwin's rules and further refined by Beckwith's observations on radical processes. stackexchange.comscripps.edu
Intramolecular cyclization reactions are pivotal for the synthesis of fused and polycyclic indole-containing systems. The regioselectivity of these cyclizations is often predictable using Baldwin's rules, which are based on the stereochemical requirements of ring-closing reactions. scripps.edu
A 6-exo-dig cyclization involves a six-membered ring being formed via an attack where the connecting atom is outside the newly formed ring (exo), and the electrophilic center is a digonal (dig), sp-hybridized carbon, such as that in an alkyne. ub.edu For a substrate like this compound, a synthetic sequence would first involve installing an alkyne-containing side chain, typically through a palladium-catalyzed cross-coupling reaction at the C3-bromo position. The indole nitrogen or another nucleophilic center on the side chain could then attack the alkyne, often facilitated by a transition metal catalyst (e.g., Au, Pd), to form a new six-membered ring. beilstein-journals.orgnih.gov
Intramolecular additions are also common. For example, palladium-catalyzed intramolecular alkenylation can occur where an alkene tethered to the indole cyclizes onto the indole core. nih.gov The N1-ethyl carboxylate group, being electron-withdrawing, influences the nucleophilicity of the indole ring and can affect the feasibility and rate of such cyclizations.
| Cyclization Type | Description | Requirement for Target Compound |
| 6-exo-dig | Formation of a 6-membered ring by nucleophilic attack on an alkyne. | Installation of an alkyne-tethered side chain, likely at C3. |
| Intramolecular Addition | An appended functional group (e.g., alkene) adds to the indole core. | Installation of a suitable tether with an unsaturated bond. |
Catalysts and reagents are essential for controlling the reactivity and selectivity of indole functionalization, particularly for highly substituted and electronically modified substrates like this compound.
Palladium catalysts are exceptionally versatile and widely used for C–C and C–heteroatom bond formation. nih.govmdpi.com For the target molecule, the C3–Br bond is a prime site for palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: with boronic acids to form C3-aryl or C3-vinyl indoles.
Heck Coupling: with alkenes.
Sonogashira Coupling: with terminal alkynes to install tethers for cyclization reactions.
Buchwald-Hartwig Amination: with amines.
The general catalytic cycle for these reactions involves:
Oxidative Addition: A Pd(0) species inserts into the C–Br bond to form an indolyl-Pd(II) intermediate.
Transmetalation (for Suzuki) or Migratory Insertion (for Heck/Sonogashira).
Reductive Elimination: The desired product is released, regenerating the Pd(0) catalyst. nih.gov
Furthermore, palladium catalysts are crucial for direct C–H activation/functionalization. While the N1-ethyl carboxylate group deactivates the ring, it can also act as a weak directing group, or a stronger directing group can be installed to achieve functionalization at positions like C2 or C7. rsc.orgresearchgate.net The choice of ligands, bases, and additives is critical in steering the reaction towards the desired regioisomer and preventing side reactions. acs.org
The functionalization of indoles can proceed through highly reactive intermediates that are generated in situ.
Difluorocarbene (:CF₂) is a reactive intermediate that can be generated from various precursors, such as sodium chlorodifluoroacetate or diethylbromodifluorophosphate. While it can be used to construct the indole ring itself, researchgate.net it also participates in reactions with pre-formed indoles. In some palladium-catalyzed processes, difluorocarbene can serve as a carbonyl source. The proposed mechanism involves the formation of an ArPd(II)=CF₂ species, which, after migratory insertion and hydrolysis, can lead to acylated products. researchgate.net
Isocyanides are versatile C1 synthons used in a variety of multicomponent and cascade reactions. rsc.org Their utility in indole chemistry often involves palladium catalysis. An indolyl-palladium(II) intermediate, formed from the oxidative addition of a Pd(0) catalyst to the C3–Br bond of this compound, could undergo single or multiple insertions of an isocyanide molecule. The resulting imidoyl-palladium species can then be trapped by nucleophiles or undergo cyclization, leading to the rapid construction of complex, nitrogen-containing heterocyclic systems. researchgate.netmdpi.com
Kinetic Studies of Indole Reactions
For electrophilic aromatic substitution , kinetic studies have shown that the first step—the attack of the electrophile on the indole ring—is typically rate-determining. masterorganicchemistry.com The rate of this step is highly sensitive to the electronic properties of the indole. The presence of the strongly electron-withdrawing N1-ethyl carboxylate and 5-fluoro groups on the target molecule would be expected to dramatically decrease the rate of EAS compared to unsubstituted indole.
In palladium-catalyzed cross-coupling reactions , the rate-determining step can vary. For the arylation of 1-methylindole, kinetic analysis suggested that the reaction rate is dependent on the concentrations of the catalyst, iodobenzene, and the indole, pointing towards a complex mechanism where the formation of an aryl-palladium(II) intermediate and its subsequent reaction with the indole are kinetically relevant. acs.org For a C3-bromoindole, the oxidative addition of the C–Br bond to the Pd(0) catalyst is often the rate-limiting step. Kinetic isotope effect (KIE) studies can also be employed to probe whether a C–H bond is broken in the rate-determining step, a key question in C–H activation mechanisms. acs.org
Computational and Theoretical Studies of Ethyl 3 Bromo 5 Fluoroindole 1 Carboxylate and Analogous Structures
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of indole (B1671886) derivatives at the electronic level. These methods are instrumental in predicting molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic characteristics of substituted indoles. rsc.orgniscpr.res.in DFT methods, such as those utilizing the B3LYP functional, are employed to calculate heats of formation and to evaluate the relative stability of various indole derivatives. niscpr.res.inniscpr.res.in These calculations can accurately determine molecular geometries and predict thermodynamic parameters. niscpr.res.in
Studies on substituted indoles show that DFT calculations can effectively predict standard redox potentials, with good agreement between theoretical and experimental values. rsc.org The distribution of spin density in indole radical cations, which is crucial for understanding oxidation reactions, is also successfully modeled. rsc.org For instance, quantum chemical investigations on indole hydrazones using the M06-2X functional have elucidated charge transference and energy gaps between orbitals, which are key to their function as chemical sensors. acs.org The introduction of substituents, such as bromo and fluoro groups, significantly alters the electronic landscape of the indole ring. DFT calculations can quantify these effects on properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which dictate the molecule's reactivity and spectral properties.
Table 1: Selected DFT-Calculated Properties of Substituted Indoles
| Property | Method/Functional | Basis Set | Findings | Reference |
|---|---|---|---|---|
| Redox Potentials | DMol³ | Not Specified | Good agreement with experimental values for substituted indoles. | rsc.org |
| Heats of Formation | B3LYP | 6-31G | Used isodesmic reactions to determine stability of indole derivatives. | niscpr.res.inniscpr.res.in |
| Band Gap (ΔE) | M06-2X | 6-311G+(d,p) | Reduction in band gap upon deprotonation of indole hydrazone sensors. | acs.org |
Ab Initio Methods in Indole Chemistry
Ab initio methods, while often more computationally intensive than DFT, provide a high level of theory for studying indole chemistry. researchgate.net These methods are used to investigate phenomena such as non-covalent π-π stacking interactions, which are critical in biological systems and ligand design. scilit.comsemanticscholar.org For example, elaborate ab initio calculations have been performed to understand the effect of halogenation on the stability of 3-methylindole stacking, which serves as a model for the amino acid tryptophan. scilit.comsemanticscholar.org
Multi-configuration second-order perturbation theory (CASPT2) is another powerful ab initio method used to study the excited states of indole and its analogs like 7-azaindole, providing results that compare well with experimental observations. nih.gov These methods are essential for accurately describing the complex photophysics of indole derivatives, including their photoionization dynamics in different environments. nih.gov While DFT is a reliable method for calculating geometries, ab initio approaches are often preferred for achieving highly accurate energy calculations, though they may be limited to smaller or medium-sized molecules due to computational cost. niscpr.res.inresearchgate.net
Energy Surface Calculations for Reaction Mechanisms and Transition States
Understanding the chemical reactivity and transformation pathways of indole derivatives necessitates the calculation of potential energy surfaces (PES). These calculations map the energy of a system as a function of its geometry, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. copernicus.org
For example, the atmospheric oxidation mechanism of indole initiated by radicals has been studied by mapping the ZPE-corrected potential energy surface at the CBS-QB3//M062X/6-31+g(d,p) level of theory. copernicus.org Such studies identify the most feasible reaction pathways, such as H-abstraction or radical addition, by calculating the energy barriers for each step. copernicus.org Intrinsic reaction coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the corresponding reactants and products. copernicus.org Similarly, in photocatalytic reactions involving indole derivatives, theoretical calculations are used to provide a catalytic cycle and model possible transition states to understand the reaction mechanism and stereoselectivity. acs.org These computational approaches are invaluable for rationalizing experimentally observed outcomes and for predicting the feasibility of new chemical transformations. acs.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend the study of indole derivatives from static structures to dynamic systems, providing insights into their behavior over time and their interactions with other molecules.
Prediction of Binding Modes and Molecular Interactions
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein receptor. researchgate.net For indole derivatives, which are common scaffolds in pharmacologically active compounds, docking studies are essential for understanding their biophysical characteristics and potential as therapeutic agents. researchgate.net For instance, molecular docking has been used to study the interaction of an ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate derivative with the enzyme cyclooxygenase-2 (COX-2). researchgate.net
These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. In a study on newly synthesized 3-sulfenylindole derivatives, target prediction and docking studies were performed to identify potential biological targets and guide further in-vitro testing for anti-proliferative activity. nih.gov The insights gained from these predictive models are crucial for structure-based drug design and for optimizing the activity of lead compounds.
Conformational Analysis of Indole Derivatives
The biological activity and physical properties of indole derivatives are often dictated by their three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. While not the primary focus of the cited studies, conformational analysis is an inherent part of computational chemistry workflows.
For example, geometry optimization, the first step in most quantum chemical calculations, seeks to find the lowest energy conformation of a molecule. nih.gov Methods like DFT are used to obtain the optimized molecular shape before further analysis of electronic or spectral properties. researchgate.net In molecular dynamics simulations, the molecule's conformational landscape is explored over time, providing a dynamic picture of its flexibility. This is particularly important for indole derivatives with flexible side chains, as different conformers may exhibit different binding affinities to a biological target. The ability to adopt a specific, low-energy conformation (the "bioactive conformation") is often a prerequisite for biological activity.
In Silico Structure-Reactivity and Structure-Selectivity Relationship Analysis
The exploration of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) through in silico methods is a cornerstone of modern medicinal chemistry and materials science. For indole derivatives, including structures analogous to Ethyl 3-Bromo-5-fluoroindole-1-carboxylate, these computational approaches provide profound insights into how molecular structure dictates biological activity or chemical reactivity.
QSAR studies on indole derivatives have been widely employed to correlate physicochemical properties with biological activities such as antifungal, antibacterial, and anticancer effects. tandfonline.comijpsr.comnih.gov These models are built by calculating a variety of molecular descriptors—categorized as electronic, steric, hydrophobic, and topological—and then using statistical methods like multiple linear regression (MLR) to derive a mathematical relationship with the observed activity. ijpsr.comnih.gov For instance, in the development of antifungal agents, QSAR models for indole derivatives have successfully used quantum chemical descriptors calculated via Density Functional Theory (DFT) to predict activity against pathogens like Candida albicans. tandfonline.com Such studies can reveal that descriptors related to electronic properties and molecular shape are often critical for determining the potency of the compounds.
Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. nih.govmdpi.com For indole-based compounds, docking studies have been instrumental in understanding their mechanism of action as, for example, enzyme inhibitors. nih.gov These simulations can elucidate key interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the indole scaffold and the active site of a biological target. By analyzing the docking poses of a series of analogous compounds, researchers can rationalize the observed structure-activity relationships. For example, the presence and position of substituents on the indole ring, such as the bromo and fluoro groups in this compound, can be evaluated for their impact on binding affinity and selectivity.
Pharmacophore modeling and 3D-QSAR studies further refine the understanding of structure-activity relationships by identifying the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.comrsc.org A pharmacophore model for a series of indole derivatives might consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model then serves as a template for designing new molecules with potentially enhanced activity. mdpi.com 3D-QSAR methods, which consider the 3D alignment of molecules, can provide a more detailed and predictive model of activity by mapping favorable and unfavorable interaction regions.
The insights gained from these in silico analyses are crucial for the rational design and optimization of new indole derivatives with desired properties. By understanding the structural requirements for activity and selectivity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
| Computational Method | Application to Indole Derivatives | Key Insights |
| QSAR | Predicting antifungal, antibacterial, and anti-inflammatory activity. tandfonline.comijpsr.comnih.gov | Correlation of physicochemical descriptors with biological potency. |
| Molecular Docking | Elucidating binding modes to biological targets like enzymes. nih.govmdpi.comnih.gov | Identification of key intermolecular interactions driving binding affinity. |
| Pharmacophore Modeling | Defining the essential 3D features for biological activity. mdpi.comrsc.org | Guiding the design of new molecules with improved activity. |
| 3D-QSAR | Creating predictive models of activity based on 3D molecular fields. mdpi.com | Mapping favorable and unfavorable regions for substituent modifications. |
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. For this compound and its analogs, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating their electronic characteristics and predicting their reactivity.
DFT calculations can provide detailed information about the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. rsc.org These quantum chemical calculations are instrumental in predicting the outcomes of chemical reactions. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the frontier molecular orbitals (HOMO and LUMO) and atomic charges. In the case of substituted indoles, DFT calculations have been used to predict their oxidation potentials, which is crucial for understanding their behavior in electrochemical and metabolic processes. rsc.org The nature and position of substituents, such as the electron-withdrawing fluoro and bromo groups and the carbamate group in this compound, significantly influence the electronic properties of the indole ring system. These substituents can alter the electron density at different positions of the indole nucleus, thereby modulating its reactivity in various chemical transformations.
UV-Photoelectron Spectroscopy (UV-PES), in combination with computational chemistry, offers a powerful approach for a comprehensive electronic structure analysis of indole derivatives. acs.org This experimental technique directly measures the ionization energies of molecules, which can be correlated with the energies of occupied molecular orbitals calculated by theoretical methods. acs.org Such combined studies on indole and its isosteres have provided deep insights into how substitutions and heteroatom replacements affect the electronic structure, particularly the energies of the highest occupied molecular orbitals (HOMOs). acs.org
Furthermore, electronic structure analysis can shed light on the aromaticity of the indole system, which can be quantified using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. acs.org The aromaticity of the indole core is a key determinant of its stability and reactivity. Substituents can modulate the aromatic character of both the five-membered and six-membered rings of the indole scaffold.
Predicting the reactivity of this compound involves considering the electronic effects of its substituents. The fluorine atom at the 5-position and the bromine atom at the 3-position are both electron-withdrawing groups that will decrease the electron density of the indole ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted indole. Conversely, these groups can influence the regioselectivity of reactions. The N-carboxylate group is also strongly electron-withdrawing, which further deactivates the ring towards electrophilic attack but can also play a role in directing certain reactions. Computational models can precisely quantify these electronic effects and predict the most likely sites for various chemical reactions.
| Parameter | Significance | Computational Method |
| HOMO/LUMO Energies | Determine electronic transitions and reactivity towards electrophiles/nucleophiles. | DFT, Ab initio methods |
| Electrostatic Potential | Indicates regions of positive and negative charge, guiding intermolecular interactions. | DFT, Hartree-Fock |
| Atomic Charges | Quantify the electron distribution on each atom, predicting sites of reaction. | Mulliken, NBO analysis |
| NICS Values | Quantify the aromatic character of the ring system. | DFT |
| Ionization Energies | Relate to the energy required to remove an electron, comparable with experimental data. | UV-PES, DFT |
Applications of Ethyl 3 Bromo 5 Fluoroindole 1 Carboxylate in Academic Research
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The unique arrangement of functional groups in Ethyl 3-bromo-5-fluoroindole-1-carboxylate makes it a strategic precursor in multi-step organic synthesis. The bromine atom at the 3-position and the fluorine atom at the 5-position provide specific sites for chemical modification, allowing for the controlled and regioselective introduction of new functionalities.
The indole (B1671886) nucleus is a fundamental scaffold in numerous biologically active compounds, including natural products and synthetic drugs. This compound serves as an essential precursor for creating advanced molecules with significant biological activity. The reactive bromo group can be readily displaced or used in cross-coupling reactions to build molecular complexity. This reactivity is crucial for synthesizing derivatives that have shown potential in various therapeutic areas. For instance, the core structure is related to compounds investigated for their ability to inhibit key cellular pathways, making it a valuable starting point for the development of new therapeutic agents.
The indole scaffold is a common feature in a wide array of heterocyclic systems. This compound is utilized as a foundational building block for constructing more elaborate heterocyclic structures. Researchers have used similar halogenated indole intermediates to synthesize fused-ring systems and multi-cyclic compounds. For example, derivatives of indole-2-carboxylate (B1230498) have been used to create pyrrolo[3,4-b]indol-3-ones, which are complex heterocyclic systems with potential anticancer activity. mdpi.comresearchgate.net The ability to participate in cyclization and coupling reactions makes the title compound a key component in the synthesis of novel chemical entities for drug discovery and materials science.
Development of Indole-Based Scaffolds for Medicinal Chemistry Research
The indole ring system is considered a "privileged scaffold" in medicinal chemistry because it can interact with a wide range of biological targets. This compound is instrumental in developing novel indole-based compounds for therapeutic research, particularly in the fields of oncology, infectious diseases, and inflammation.
Derivatives synthesized from bromo-indole precursors have demonstrated significant potential as anticancer agents. nih.gov These compounds often target specific enzymes or signaling pathways that are overactive in cancer cells. For example, research on 1-benzyl-5-bromoindolin-2-one derivatives, which share a similar structural core, has shown potent activity against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.comresearchgate.net Furthermore, related 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR and BRAF pathways, which are critical targets in several types of cancer. mdpi.comresearchgate.net
| Compound Derivative | Cancer Cell Line | Activity (IC50) | Target Pathway/Enzyme |
|---|---|---|---|
| 1-Benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 µM | VEGFR-2 |
| 1-Benzyl-5-bromoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 µM | VEGFR-2 |
| 5-Chloro-indole-2-carboxylate (3e) | LOX-IMVI (Melanoma) | 68 nM | EGFR |
| (S)-5-Chloro-indole-2-carboxamide (RS4690) | HCT116 (Colorectal) | 7.1 µM | Dishevelled 1 (DVL1) |
The indole scaffold is a promising framework for the development of new antimicrobial and antiviral agents. researchgate.net A number of indole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogens. Studies have shown that certain indole carboxamide derivatives are as active as the standard antibiotic ampicillin (B1664943) against Staphylococcus aureus. researchgate.net In antiviral research, derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate have been identified as potent inhibitors of the influenza virus. researchgate.netkisti.re.kr More recently, a complex 6-bromo-indole derivative demonstrated a powerful inhibitory effect against the SARS-CoV-2 virus in vitro, completely suppressing its replication at a concentration of 52.0 µM and showing a high selectivity index. nih.govactanaturae.ru
| Compound Derivative | Target Organism | Activity Metric | Result |
|---|---|---|---|
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | IC50 | 1.06 µg/mL |
| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivative (X9) | Influenza A3 Virus | Antiviral Activity | Comparable to admantadine |
| 3-Bromo-1-ethyl-1H-indole (BEI) | Aspergillus niger | Antimicrobial Activity | Moderate |
| Ethyl 3,5-dibromoorsellinate | MRSA | MIC | 4 µg/mL |
Research into novel anti-inflammatory and analgesic agents has also utilized indole-based structures. Although direct studies on this compound are limited in this area, related heterocyclic compounds such as indolizine (B1195054) derivatives have been synthesized and tested for their anti-inflammatory properties. nih.gov These compounds have been shown to selectively target key inflammatory mediators like the COX-2 enzyme, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov Similarly, other research programs have successfully developed ester derivatives of pyridazinone that exhibit significant analgesic and anti-inflammatory activity in animal models without the common gastric side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This highlights the potential of using functionalized core structures like the title compound to develop safer and more effective anti-inflammatory and analgesic drugs.
Ligands for Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A)
A comprehensive literature search did not yield specific examples of this compound being used as a direct precursor for the synthesis of ligands targeting the 5-HT1A or 5-HT2A serotonin receptors. While the indole nucleus is a common feature in many serotonin receptor ligands, specific synthetic routes starting from this particular compound are not prominently documented in available research.
Inhibitors of Biological Targets (e.g., IDO1/TDO, Transglutaminase 2)
Transglutaminase 2 (TG2) Inhibitors
This compound is a relevant starting material for the synthesis of inhibitors targeting Transglutaminase 2 (TG2), an enzyme implicated in various inflammatory and fibrotic diseases. Research has shown that incorporating a 5-fluoro-indole moiety into inhibitor structures can lead to potent and specific agents.
In the development of targeted covalent inhibitors for human TG2, researchers identified that tryptophan-based structures were effective, with the 5-fluoro substituted derivatives being particularly potent. nih.govacs.org This led to the synthesis of compounds incorporating a 3-(5-fluoro)-indolyl group. nih.govacs.org The synthesis of such molecules relies on precursors like this compound to introduce the key 5-fluoroindole (B109304) scaffold. These inhibitors often feature a reactive group, such as 3-bromo-4,5-dihydroisoxazole (B8742708) (DHI), which forms a covalent bond with the active site of the TG2 enzyme. nih.govacs.org The combination of the specific recognition provided by the 5-fluoroindole part of the molecule and the covalent bonding from the DHI "warhead" results in highly effective inhibition. nih.govacs.org
| Compound Feature | Significance in TG2 Inhibition | Relevant Precursor Moiety |
|---|---|---|
| 5-Fluoro-Indole Group | Enhances potency and molecular recognition. nih.govacs.org | 5-Fluoroindole |
| 3-Bromo-4,5-dihydroisoxazole (DHI) | Acts as a targeted covalent "warhead" for the enzyme's active site. nih.govacs.org | (S)-3-bromo-4,5-dihydroisoxazol-5-yl)methanol |
| Proline Ring | Provides conformational preorganization that can bestow specificity for TG2 over other transglutaminase isoforms. nih.gov | L-proline derivatives |
IDO1/TDO Inhibitors
While indole-based structures are central to the design of many inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), a detailed search did not find specific synthetic pathways employing this compound for this purpose.
Agents for Neurological Research (e.g., Tauopathy PET Radiotracers)
No specific research was identified that documents the use of this compound in the synthesis of Positron Emission Tomography (PET) radiotracers for Tauopathy imaging.
Reactant for Factor Xa Inhibitors and Thromboxane (B8750289) Receptor Antagonists
A thorough review of the literature did not reveal documented instances of this compound being used as a reactant in the synthesis of Factor Xa inhibitors or thromboxane receptor antagonists.
Advanced Materials Research and Chemical Probes
No applications of this compound in the fields of advanced materials research or for the development of chemical probes were identified in the available scientific literature.
Future Directions and Emerging Research Avenues for Ethyl 3 Bromo 5 Fluoroindole 1 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate and its derivatives will likely prioritize green and sustainable practices. openmedicinalchemistryjournal.com Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of toxic reagents. creative-proteomics.combhu.ac.in Emerging research is expected to focus on catalyst-free and metal-free approaches to mitigate the environmental impact and reduce costs. semanticscholar.orgacs.org
One promising avenue is the exploration of multicomponent reactions, which allow for the construction of complex molecular architectures in a single step, thereby increasing efficiency and reducing waste. semanticscholar.org Additionally, the use of greener solvents like water or ionic liquids, coupled with energy-efficient techniques such as microwave-assisted synthesis, will be crucial in developing more sustainable synthetic protocols. openmedicinalchemistryjournal.com The development of solid-acid catalyzed reactions also presents an environmentally benign alternative to traditional methods.
Future synthetic strategies are anticipated to move away from pre-functionalized starting materials and towards direct C-H functionalization, a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds with high atom economy. chim.itrsc.orgacs.org
Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches for Indole (B1671886) Derivatives
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Catalysts | Often reliant on heavy metals | Catalyst-free, metal-free, or use of benign catalysts (e.g., solid acids) |
| Solvents | Volatile organic compounds | Water, ionic liquids, or solvent-free conditions |
| Efficiency | Multi-step processes | Multicomponent reactions, one-pot synthesis |
| Energy | Conventional heating | Microwave irradiation, photoredox catalysis |
| Starting Materials | Often pre-functionalized | Direct C-H functionalization |
Exploration of Undiscovered Reactivity Profiles and Selective Functionalizations
The unique electronic properties of this compound, imparted by the electron-withdrawing fluoro and ester groups and the reactive bromo substituent, open the door to a wide array of chemical transformations. The bromine atom at the C3 position is a prime handle for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse aryl, vinyl, and alkyl groups. researchgate.netnih.govyoutube.com Future research will likely focus on expanding the scope of these reactions to include more complex and sterically hindered coupling partners.
Beyond the C3 position, the selective functionalization of other positions on the indole ring (C2, C4, C6, and C7) remains a significant challenge and a key area for future exploration. nih.govrsc.org The development of novel directing groups and catalytic systems will be instrumental in achieving site-selective C-H functionalization, allowing for the synthesis of multi-substituted indole derivatives with precisely controlled substitution patterns. chim.itrsc.orgacs.org Given that the indole is rendered electron-deficient by its substituents, the study of its reactivity with electron-deficient radicals, which have shown a preference for addition at the C2 position, could unveil novel reaction pathways. nih.gov
Furthermore, the fluorine atom at the C5 position, while often considered relatively inert, could be a target for selective C-F bond activation and functionalization, offering another dimension of chemical diversity. rsc.org
Table 2: Potential Selective Functionalization Sites of this compound
| Position | Current Handle | Potential Future Functionalization |
| N1 | Carboxylate group | Can be modified or removed to influence reactivity. |
| C2 | C-H bond | C-H activation, radical additions. nih.gov |
| C3 | Bromo group | Cross-coupling reactions (Suzuki, Stille, etc.). researchgate.net |
| C4 | C-H bond | Directed C-H functionalization. nih.gov |
| C5 | Fluoro group | C-F activation. rsc.org |
| C6 | C-H bond | Directed C-H functionalization. nih.gov |
| C7 | C-H bond | Directed C-H functionalization. rsc.org |
Integration of Advanced Computational Approaches for Rational Design and Prediction
Computational chemistry is poised to play an increasingly integral role in guiding the future research of this compound. Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govmdpi.comniscpr.res.in Such calculations can help predict the most favorable sites for electrophilic, nucleophilic, and radical attack, thereby guiding the design of new synthetic strategies. nih.govnih.gov
Molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to rationally design novel derivatives with specific biological activities. nih.govnih.govresearchgate.net For instance, by simulating the binding of virtual libraries of derivatives to the active sites of target proteins, such as kinases or other enzymes, researchers can identify promising candidates for synthesis and biological evaluation. nih.govacs.orgnih.govresearchgate.net These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds with the highest predicted potency and selectivity. nih.gov
Furthermore, computational tools can be used to predict the pharmacokinetic and toxicological (ADMET) properties of new derivatives, helping to identify potential liabilities early in the development pipeline. nih.gov
Expansion of Applications in Chemical Biology and Targeted Probe Development
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology. researchgate.net this compound and its derivatives represent a promising platform for the development of novel chemical probes to study biological processes. The inherent fluorescence of many indole compounds can be harnessed to create targeted fluorescent probes for bioimaging applications. nih.govresearchgate.netmdpi.comnih.gov By attaching specific recognition motifs, these probes can be designed to selectively bind to and visualize particular biomolecules or cellular compartments, such as mitochondria. nih.govresearchgate.net
The strategic placement of functional groups on the indole ring can be used to develop probes that respond to changes in their microenvironment, such as pH or the presence of specific analytes. mdpi.com The development of indole-based derivatives as high-affinity probes for receptors is also a promising area of research. acs.org
In the realm of drug discovery, the rational design of derivatives based on this scaffold could lead to the identification of potent and selective inhibitors of various therapeutic targets, including kinases, which are often implicated in cancer and other diseases. nih.govacs.orgnih.gov The exploration of indole-tethered hybrid molecules, where the indole core is linked to another pharmacophore, could also yield compounds with novel biological activities. nih.gov
Table 3: Potential Applications in Chemical Biology
| Application Area | Research Focus | Key Features of the Scaffold |
| Fluorescent Probes | Development of probes for bioimaging of specific cellular targets or processes. nih.govresearchgate.netmdpi.comnih.gov | Inherent fluorescence of the indole core, tunable photophysical properties through substitution. |
| Targeted Probes | Design of high-affinity ligands for specific receptors or enzymes. acs.org | Versatile scaffold for introducing recognition elements. |
| Kinase Inhibitors | Rational design of potent and selective kinase inhibitors for therapeutic applications. nih.govacs.orgnih.gov | Privileged scaffold for kinase binding. |
| Hybrid Molecules | Synthesis of novel compounds by linking the indole core to other bioactive moieties. nih.gov | A robust platform for creating diverse chemical structures. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-Bromo-5-fluoroindole-1-carboxylate, and how can intermediates be characterized?
- Methodology : The synthesis typically involves bromination of a pre-functionalized indole scaffold. For example, ethyl 5-fluoroindole-1-carboxylate can be brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert conditions (yield ~99%) . Key intermediates are characterized via:
- LCMS : To confirm molecular weight (e.g., [M+H]+ = 351.8 for brominated intermediates) .
- 1H NMR : For regioselectivity analysis (e.g., aromatic proton shifts at δ 7.23–7.53 ppm) .
- Data Table :
| Step | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| Bromination | NBS, THF, RT, 2h | 99% | LCMS, 1H NMR |
Q. How does the bromine substituent influence the reactivity of the indole scaffold in cross-coupling reactions?
- Methodology : The bromine at position 3 acts as a leaving group, enabling Suzuki-Miyaura couplings. For example, palladium-catalyzed reactions with boronic acids (e.g., 6-methoxypyridin-3-yl-boronic acid) in DMF/water (120°C, microwave) achieve ~78% yield .
- Critical Parameters :
- Ligand choice (e.g., Pd(PPh3)4).
- Solvent polarity (DMF enhances solubility of aromatic intermediates) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Key Techniques :
- 1H/13C NMR : Assigns substituent positions (e.g., fluorine-induced deshielding at C5) .
- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., C–Br bond length ~1.89 Å in analogous structures) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C11H9BrFNO2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dehalogenation during bromination?
- Methodology :
- Temperature Control : Avoid excess heat (room temperature preferred) .
- Radical Scavengers : Add catalytic TEMPO to suppress radical side reactions.
- Solvent Screening : THF minimizes competing hydrolysis vs. polar aprotic solvents .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Challenges :
- Poor Solubility : Common in halogenated indoles. Use mixed solvents (e.g., ethyl acetate/hexane) .
- Twinned Crystals : Optimize slow evaporation rates.
Q. How do electronic effects of the 5-fluoro substituent impact nucleophilic aromatic substitution (SNAr) reactions?
- Mechanistic Insight : The electron-withdrawing fluoro group activates the indole ring for SNAr at C3/C7. For example:
- Amine Substitution : Use K2CO3 in DMF to replace Br with amines (e.g., benzylamines) .
- Data Table :
| Reaction Type | Reagents | Yield | Notes |
|---|---|---|---|
| SNAr (Amine) | K2CO3, DMF, RT | 60–75% | Steric hindrance limits C3 reactivity |
Q. What strategies resolve contradictions in reported biological activity data for halogenated indoles?
- Analysis Framework :
- Dose-Response Curves : Confirm activity thresholds (e.g., IC50 variability due to assay conditions) .
- Metabolic Stability Testing : Assess demethylation or dehalogenation in vitro .
- Case Study : Ethyl 5-bromo-1H-indole-2-carboxylate shows conflicting antimicrobial results; retesting under standardized CLSI guidelines is recommended .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
